molecular formula C20H22N2O3S B5589228 6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide

6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5589228
M. Wt: 370.5 g/mol
InChI Key: FXGVUIHJVXJXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this compound typically involves multiple steps, including etherification, oximation, Beckmann rearrangement, and other chemical transformations to build up the desired molecular framework. For instance, similar compounds have been synthesized through reactions involving rotenone and dimethyloxosulphonium methylide, characterized by techniques such as NMR and MS, and further analyzed through X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is usually elucidated through NMR, MS, and X-ray diffraction analyses. These methods reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For example, the crystal structure of certain derivatives has been determined, showing specific space groups and cell parameters, which help understand the compound's three-dimensional arrangement (Chakraborty et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include nucleophilic substitutions, electrophilic additions, and cyclizations. These reactions can modify the molecular structure to introduce new functional groups or to change the molecule's physical and chemical properties. The reactivity and interaction of the compound with other chemicals are determined by its functional groups and molecular geometry.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and conditions. These properties are influenced by the molecule's structure and composition, and they are essential for determining the compound's applications and handling requirements.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by the functional groups present in the molecule and its overall structure. Studies on similar compounds, focusing on their synthesis, structure elucidation, and property analysis, provide insights into their potential reactivity and interactions with other molecules.

References

  • Chen, X., Ye, J., & Hu, A. (2012). Synthesis and Characterization of 5,6-Dimethoxy- N -[( R )-4-methoxy-2- (prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7 b -tetrahydrocyclopropa[ c ]chromene-7 b -carboxamide. Chinese Journal of Organic Chemistry. Link to paper.
  • Chakraborty, S., Ghosh, S., Cheemala, J. M. S., Jayaselli, J., Pal, S., & Mukherjee, A. K. (2007). Crystal and molecular structure analysis of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide from laboratory X-ray powder data. Link to paper.

properties

IUPAC Name

6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-14-9-8-13(24-3)10-16(14)25-19(12)20(23)22(2)11-18-21-15-6-4-5-7-17(15)26-18/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVUIHJVXJXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-benzofuran-2-carboxamide

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